molecular formula C19H16N4O2 B2383183 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034423-37-3

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2383183
CAS RN: 2034423-37-3
M. Wt: 332.363
InChI Key: NURHRKDJMKORGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has been developed for the inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are transmembrane receptors that play a crucial role in several cellular processes, including cell proliferation, differentiation, and survival. The overexpression of FGFRs has been linked to various types of cancer, making them an attractive target for cancer therapy.

Mechanism of Action

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide inhibits FGFR tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been demonstrated to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide is its high selectivity for FGFR tyrosine kinases, which reduces the risk of off-target effects. However, its potency is relatively low compared to other FGFR inhibitors, which may limit its efficacy in clinical settings.

Future Directions

Several future directions for the development of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide have been proposed. One direction is the optimization of its potency through the design of more potent analogs. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, the development of biomarkers to predict response to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide may improve its clinical utility.

Synthesis Methods

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide involves a multistep process. The starting material is 3-(furan-3-yl)pyrazin-2-amine, which is reacted with 2-bromoethyl acetate in the presence of a base to obtain 2-(furan-3-yl)-N-(2-(acetyloxy)ethyl)pyrazin-3-amine. This intermediate is then reacted with 2-(1H-indol-1-yl)acetic acid in the presence of a coupling reagent to form N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It has also been demonstrated to be effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-indol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(12-23-9-5-14-3-1-2-4-17(14)23)22-11-16-19(21-8-7-20-16)15-6-10-25-13-15/h1-10,13H,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURHRKDJMKORGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.